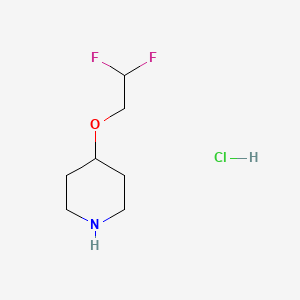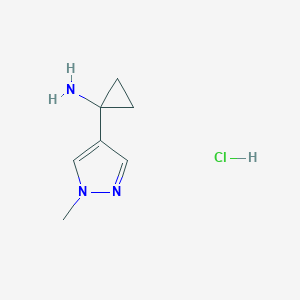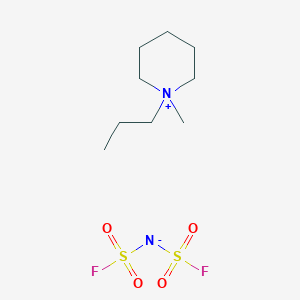
4-(2,2-Difluoroethoxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2,2-Difluoroethoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1183898-34-1 . It has a molecular weight of 185.64 and its IUPAC name is 4-(2,2-difluoroethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H . This indicates the presence of a piperidine ring with a 2,2-difluoroethoxy group attached to it.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 185.64 .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Characterization
Research into piperidine derivatives, including those similar to "4-(2,2-Difluoroethoxy)piperidine hydrochloride," often focuses on their structural and molecular characterization. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting the importance of structural analysis in understanding the properties and potential applications of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
Several studies focus on the synthesis of piperidine derivatives and their chemical reactions. For example, research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride used piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showcasing the diverse synthetic pathways and the importance of these compounds in medicinal chemistry (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial activities of piperidine derivatives are also a significant area of research. For instance, a study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, finding moderate activities against various microbes. This suggests potential applications in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Novel Applications and Properties
Research continues to explore novel applications and properties of piperidine derivatives. For example, studies on the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid demonstrate the diverse functional applications of piperidine derivatives beyond traditional pharmaceutical uses, including in materials science and as polymerization mediators (Kinoshita et al., 2009).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(2,2-Difluoroethoxy)piperidine hydrochloride”, is an important task of modern organic chemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-Difluoroethoxy)piperidine hydrochloride involves the reaction of 2,2-difluoroethanol with piperidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "2,2-difluoroethanol", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 2,2-difluoroethanol to a reaction flask", "Step 2: Add piperidine to the reaction flask and stir the mixture at room temperature for several hours", "Step 3: Add hydrochloric acid to the reaction mixture to obtain the final product, 4-(2,2-Difluoroethoxy)piperidine hydrochloride" ] } | |
CAS-Nummer |
1183898-34-1 |
Molekularformel |
C7H13F2NO |
Molekulargewicht |
165.18 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)piperidine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-11-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |
InChI-Schlüssel |
LZDWLGPCSOQYAV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OCC(F)F.Cl |
Kanonische SMILES |
C1CNCCC1OCC(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)


![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)








![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)
